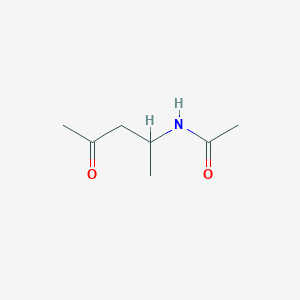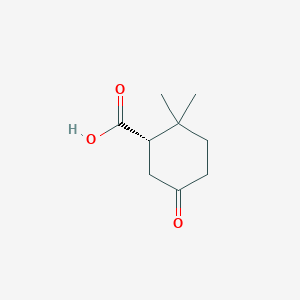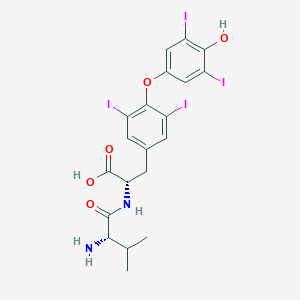
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:
Protecting Groups: To prevent unwanted side reactions, amino acids are protected at their reactive sites.
Coupling Reagents: Agents like HBTU or DIC facilitate the formation of peptide bonds.
Deprotection: Removal of protecting groups using TFA or similar reagents.
Industrial Production Methods
Industrial production of peptides often scales up SPPS or uses liquid-phase peptide synthesis (LPPS) for larger quantities. The process involves:
Automated Synthesizers: Machines that automate the repetitive steps of SPPS.
Purification: Techniques like HPLC to purify the final product.
Quality Control: Analytical methods such as mass spectrometry to ensure the purity and identity of the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form disulfide bonds or other oxidized products.
Reduction: Reaction with reducing agents to break disulfide bonds or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction may yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine may have applications in:
Chemistry: As a building block for more complex molecules or as a catalyst in specific reactions.
Biology: Studying protein-protein interactions, enzyme activity, or cellular signaling pathways.
Medicine: Potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.
Industry: Use in the production of biomaterials or as a component in industrial processes.
Wirkmechanismus
The mechanism by which L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine exerts its effects likely involves interactions with specific molecular targets. These targets could include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Proteins: Interacting with other proteins to influence their function or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lysyl-L-prolylglycyl-L-ornithyl-L-lysine: A similar peptide without the diaminomethylidene group.
L-Lysyl-L-prolylglycyl-L-lysine: A shorter peptide with fewer amino acids.
L-Ornithyl-L-lysine: A simpler peptide with only two amino acids.
Uniqueness
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is unique due to the presence of the diaminomethylidene group, which may confer specific chemical properties or biological activities not found in simpler peptides.
Eigenschaften
CAS-Nummer |
202984-62-1 |
|---|---|
Molekularformel |
C25H48N10O6 |
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C25H48N10O6/c26-11-3-1-7-16(28)23(39)35-14-6-10-19(35)22(38)32-15-20(36)33-17(9-5-13-31-25(29)30)21(37)34-18(24(40)41)8-2-4-12-27/h16-19H,1-15,26-28H2,(H,32,38)(H,33,36)(H,34,37)(H,40,41)(H4,29,30,31)/t16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
ZURJHLULHKNJGP-VJANTYMQSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)

![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)

![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)


![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)



